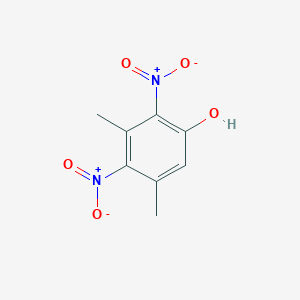

3,5-Dimethyl-2,4-dinitrophenol

Description

Contextualization within Substituted Phenols Research

Substituted phenols are a diverse group of chemicals with a wide array of properties and applications, stemming from the varied nature and position of their substituent groups on the phenol (B47542) structure. canada.cawikipedia.orgscispace.com Research in this area often focuses on understanding how different substituents, such as methyl (-CH3) and nitro (-NO2) groups, influence the chemical and physical properties of the parent phenol molecule. scispace.com The presence of nitro groups, in particular, is known to significantly impact the acidity and reactivity of the phenolic proton.

3,5-Dimethyl-2,4-dinitrophenol is a member of the dinitrophenol subclass. contaminantdb.ca Its structure, featuring two methyl groups and two nitro groups, suggests a complex interplay of electronic and steric effects that dictate its chemical behavior. The study of such polysubstituted phenols is crucial for developing a comprehensive understanding of structure-property relationships within this class of compounds. Research on substituted phenols has also been driven by their industrial relevance, for instance, in the synthesis of polymers and as intermediates in the production of other chemicals. wikipedia.org

Historical Academic Perspectives on Dinitrophenols and Analogues

Historically, research on dinitrophenols has been extensive, with a significant focus on the isomer 2,4-dinitrophenol (B41442) (DNP). wikipedia.orgjamanetwork.com Early studies in the 20th century identified DNP's potent ability to increase metabolic rate. wikipedia.orgnih.gov This discovery, originating from observations of industrial workers exposed to the compound, led to its investigation as a potential therapeutic agent. nih.gov

The mechanism of action for dinitrophenols was later elucidated as the uncoupling of oxidative phosphorylation in mitochondria. wikipedia.org This process disrupts the normal production of ATP, the main energy currency of the cell, and instead dissipates the energy as heat. wikipedia.org This fundamental biochemical effect has been a cornerstone of dinitrophenol research for decades. While much of the historical focus has been on 2,4-DNP, the study of its analogues, including methylated versions like this compound, allows for a more nuanced understanding of how structural modifications alter this biological activity. For instance, the addition of methyl groups can affect a molecule's lipophilicity and its interaction with biological membranes, potentially modulating its efficacy and transport.

Current Research Gaps and Future Directions for this compound Studies

Despite the wealth of research on dinitrophenols, particularly 2,4-DNP, specific and in-depth studies on this compound are less common. A significant research gap exists in the comprehensive characterization of its physicochemical properties and its reactivity in various chemical transformations. While data for related compounds are available, direct experimental values for this compound are not extensively documented in publicly accessible literature.

Future research should aim to fill these gaps. A systematic investigation of its synthesis, purification, and spectroscopic characterization would provide a solid foundation for further studies. Exploring its potential applications in areas such as synthetic chemistry, materials science, or as a tool for biochemical research could open up new avenues of investigation. For example, its structure could be used as a scaffold for the development of novel compounds with tailored properties. Furthermore, comparative studies with other dinitrophenol isomers would provide valuable insights into the structure-activity relationships within this family of compounds.

Physicochemical Properties of Dinitrophenol Isomers

| Property | 3,5-Dinitrophenol | 2,4-Dinitrophenol |

| Molecular Formula | C6H4N2O5 chembk.com | C6H4N2O5 wikipedia.org |

| Molar Mass | 184.11 g/mol chembk.com | 184.107 g·mol−1 wikipedia.org |

| Melting Point | 126 °C chembk.com | 114 °C prepchem.com |

| Water Solubility | Sparingly soluble chembk.com | Slightly soluble nih.gov |

| Appearance | Needle-like crystals chembk.com | Yellow crystalline solid wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61019-01-0 |

|---|---|

Molecular Formula |

C8H8N2O5 |

Molecular Weight |

212.16 g/mol |

IUPAC Name |

3,5-dimethyl-2,4-dinitrophenol |

InChI |

InChI=1S/C8H8N2O5/c1-4-3-6(11)8(10(14)15)5(2)7(4)9(12)13/h3,11H,1-2H3 |

InChI Key |

ROJUNUZENWQTJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3,5 Dimethyl 2,4 Dinitrophenol

Advanced Synthetic Routes for 3,5-Dimethyl-2,4-dinitrophenol

The synthesis of this compound is primarily achieved through the nitration of its corresponding phenolic precursor. The key challenge lies in controlling the regioselectivity of the nitration to introduce nitro groups at the desired positions on the aromatic ring.

The regioselective nitration of aromatic compounds is a fundamental process in organic synthesis. For the synthesis of this compound, the starting material is 3,5-dimethylphenol (B42653). The hydroxyl group is an activating, ortho-para directing group, while the methyl groups are also activating and ortho-para directing. This directs nitration to the 2, 4, and 6 positions of the ring.

The introduction of two nitro groups onto the 3,5-dimethylphenol ring requires careful selection of nitrating agents and reaction conditions to achieve the desired 2,4-dinitro substitution. Classical nitration methods often use a mixture of nitric acid and sulfuric acid. However, these strong conditions can lead to over-nitration or the formation of undesired isomers and oxidation byproducts. arkat-usa.org

Modern approaches focus on milder and more selective reagents. For instance, mechanochemical nitration using various concentrations of nitric acid has been shown to be effective for substituted phenols like 2,5-dimethylphenol (B165462), achieving complete conversion in short reaction times. rsc.org Another strategy involves the use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), which can achieve regioselective ortho-nitration of certain phenols. arkat-usa.org The nitration of 2,5-dimethylphenol with nitric acid in acetic anhydride (B1165640) can lead to the formation of nitro-dienone intermediates, which then rearrange to the nitrophenol products. cdnsciencepub.com Controlling the temperature and reaction time is crucial to guide the isomerization to the desired product. cdnsciencepub.com

Table 1: Nitration Strategies for Substituted Phenols

| Substrate | Reagent | Conditions | Key Observation | Reference |

|---|---|---|---|---|

| 2,5-Dimethylphenol | 15% HNO₃ | 50 °C, Mechanochemical | Complete conversion | rsc.org |

| 2,5-Dimethylphenol | HNO₃ in Acetic Anhydride | -40°C to -20°C | Formation of dienone intermediate followed by regioselective isomerization | cdnsciencepub.com |

| Phenols | Cerium (IV) Ammonium Nitrate (CAN) / NaHCO₃ | Room Temperature | High-yield, regioselective ortho-nitration | arkat-usa.org |

| Phenol (B47542) | Nitric Acid / Sulfuric Acid | Standard | Classical method, can lead to mixed products |

The primary and most logical precursor for the synthesis of this compound is 3,5-dimethylphenol , also known as 3,5-xylenol. This compound provides the necessary carbon skeleton with the methyl and hydroxyl groups in the correct relative positions. The synthesis then relies on the electrophilic substitution of two nitro groups onto this precursor ring.

The availability and chemistry of related isomers, such as 2,5-dimethylphenol, are also well-documented in the context of nitration reactions. rsc.orgcdnsciencepub.comchemsrc.com For example, 2,5-dimethylphenol is a known precursor for the synthesis of 3,6-Dimethyl-2,4-dinitrophenol. chemsrc.com The principles of nitrating these xylenol isomers are directly applicable to the synthesis of this compound from its respective precursor.

Derivatization Research of this compound

The functional groups of this compound—the phenolic hydroxyl and the two nitro groups—are sites for further chemical transformations. Research into its derivatization explores the reactivity of these groups to synthesize new molecules with potentially unique properties.

The phenolic hydroxyl group of dinitrophenols is reactive and can undergo esterification and etherification.

Esterification: Dinitrophenyl esters can be synthesized by reacting the dinitrophenol with carboxylic acids or their derivatives. For example, 2,4-dinitrophenol (B41442) can be used to activate carboxylic acids by converting them into dinitrophenyl (DNP) esters. chemicalbook.com The synthesis of 2,4-dinitrophenyl furoates has been reported, demonstrating the feasibility of this transformation. mdpi.com One method involves reacting the phenol with a carboxylic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Another approach is the reaction with an acid chloride. nih.gov These methods are generally applicable, although the steric hindrance from the adjacent methyl group at position 3 in this compound might influence reactivity.

Etherification: The synthesis of 2,4-dinitrophenyl ethers can be achieved by reacting a 2,4-dinitrochlorobenzene with an alkali metal alcoholate. google.com A more direct route for etherifying the phenolic hydroxyl group involves nucleophilic substitution, for instance, using the Williamson ether synthesis. However, the presence of electron-withdrawing nitro groups reduces the nucleophilicity of the phenoxide, making harsher conditions potentially necessary. Some derivatization methods for analytical purposes, such as reaction with pentafluorobenzyl bromide (PFBBr), have proven ineffective for 2,4-dinitrophenol, suggesting that specific reagents are required. settek.comepa.gov Diazomethane can be used to form the methylated ether (anisole derivative). settek.comepa.gov

Phenolic compounds, especially those bearing nitro groups, can act as ligands in coordination chemistry, forming complexes with various metal ions. The hydroxyl group and the oxygen atoms of the nitro groups can serve as coordination sites.

Research has shown that related compounds like 2,4-dinitrophenol can form stable complexes with a range of metal ions. uobaghdad.edu.iquobaghdad.edu.iq For instance, mixed ligand complexes of alkaline-earth metals (Mg, Ca) with 2,4-dinitrophenol and a secondary ligand, bis(8-hydroxy-5-quinolyl)-methane, have been synthesized and characterized. asianpubs.org In these complexes, the dinitrophenol acts as a deprotonated ligand. asianpubs.org Similarly, transition metal complexes of Co(II), Ni(II), Cu(II), and Zn(II) with azo dyes derived from 2,4-dinitrophenol have been prepared, with analytical data suggesting a 1:2 metal-to-ligand ratio and octahedral geometries. uobaghdad.edu.iquobaghdad.edu.iq It is anticipated that this compound would exhibit similar coordinating behavior, forming stable complexes with various metal ions.

The reduction of the nitro groups on the dinitrophenol ring is a significant chemical transformation, yielding aminophenols which are valuable synthetic intermediates. The presence of two nitro groups in different chemical environments (ortho and para to the hydroxyl group) allows for the possibility of selective reduction.

Studies on the selective reduction of polynitro aromatic compounds indicate that the reaction conditions determine the final product. stackexchange.com In the case of dinitrophenols, the nitro group ortho to the hydroxyl group is often preferentially reduced. stackexchange.com For 2,4-dinitrophenol, nitro reduction leads to the formation of 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol. cdc.govwikipedia.org The Zinin reduction, which uses reagents like aqueous ammonium sulfide, is a classic method for the selective reduction of polynitro compounds. stackexchange.com The characterization of these reduction products typically involves spectroscopic methods such as NMR and FTIR, as well as mass spectrometry to confirm their structures.

Table 2: Potential Derivatization and Transformation Products

| Reaction Type | General Reactant(s) | Potential Product Class | Reference Principle |

|---|---|---|---|

| Esterification | Carboxylic Acid Chloride / Anhydride | Dinitrophenyl Ester | nih.gov |

| Etherification | Diazomethane | Methyl Ether (Anisole derivative) | epa.gov |

| Metal Complexation | Metal Salts (e.g., CoCl₂, MgCl₂) | Metal-Dinitrophenolate Complex | uobaghdad.edu.iqasianpubs.org |

| Nitro Reduction | Reducing Agent (e.g., (NH₄)₂S) | Aminodimethylnitrophenol / Diaminodimethylphenol | stackexchange.com |

Molecular and Biochemical Interaction Studies of 3,5 Dimethyl 2,4 Dinitrophenol

Investigations into Protein-Ligand Interactions with 3,5-Dimethyl-2,4-dinitrophenol

Detailed protein-ligand interaction studies specifically for this compound are not extensively documented. The research focus has predominantly been on the more common isomer, 2,4-DNP.

Enzymatic Inhibition Studies (e.g., Acetylcholinesterase)

There is no direct evidence found in the reviewed literature to suggest that this compound is an inhibitor of acetylcholinesterase (AChE). While the broader class of dinitrophenols is categorized as enzyme inhibitors, this is generally in the context of their effect on ATP synthase through the uncoupling of oxidative phosphorylation, rather than direct inhibition of enzymes like AChE. nih.gov Studies on other phenolic compounds have shown AChE inhibitory activity, but a direct link to this compound has not been established.

Receptor Binding Profiling Research

Specific receptor binding profiles for this compound are not available in the current body of scientific literature. Research into the receptor-level interactions of dinitrophenols is sparse, with the primary mechanism of action being centered on their proton-carrying capabilities across mitochondrial membranes rather than classical receptor-ligand binding.

Cellular Bioenergetics and Metabolic Pathway Research with this compound

The most well-documented effects of dinitrophenols relate to their profound impact on cellular energy production and metabolism. These effects are a direct consequence of their protonophore activity.

Protonophore Activity and Membrane Permeability Studies

Dinitrophenols act as protonophores, which are lipid-soluble weak acids capable of shuttling protons across the inner mitochondrial membrane. wikipedia.org This action dissipates the crucial proton gradient that exists between the mitochondrial matrix and the intermembrane space. The structure of dinitrophenols, featuring a lipophilic benzene (B151609) ring and an acidic hydroxyl group, allows the protonated (neutral) form of the molecule to readily pass through the lipid bilayer into the alkaline environment of the mitochondrial matrix. wikipedia.org Once inside, it releases its proton, and the resulting anion returns to the intermembrane space to repeat the cycle. This transport of protons bypasses the ATP synthase complex, effectively "uncoupling" proton movement from ATP synthesis.

A comparative study on the uncoupling activity of various DNP isomers in isolated rat liver mitochondria found that 3,5-DNP was the most potent uncoupler among the isomers tested, with an effective concentration of 20 µM. cdc.gov This suggests that this compound would likely exhibit potent protonophore activity. The relative toxicity of dinitrophenol isomers appears to correlate with their potency as uncouplers of oxidative phosphorylation. epa.gov

Table 1: Comparative Uncoupling Activity of Dinitrophenol Isomers in Rat Liver Mitochondria

| Dinitrophenol Isomer | Effective Concentration for Uncoupling (µM) |

| 3,5-DNP | 20 |

| 2,4-DNP | 30 |

| 2,6-DNP | 40 |

| 3,4-DNP | 40 |

| 2,3-DNP | 100 |

| 2,5-DNP | 100 |

Source: Burke and Whitehouse, 1967. cdc.gov

Impact on ATP Synthesis and Mitochondrial Respiration Regulation

The primary consequence of protonophore activity is a significant reduction in the synthesis of adenosine (B11128) triphosphate (ATP). By dissipating the proton-motive force, dinitrophenols deny the ATP synthase enzyme the energy required to phosphorylate adenosine diphosphate (B83284) (ADP) to ATP. wikipedia.org Instead of being converted into chemical energy in the form of ATP, the energy stored in the electrochemical gradient is lost as heat. wikipedia.org This leads to an increase in the basal metabolic rate as the body attempts to compensate for the energy inefficiency by oxidizing more fuel, such as fats and carbohydrates. cdc.govwikipedia.org

This increased metabolic demand results in a higher rate of oxygen consumption by the mitochondria as the electron transport chain works to pump more protons and re-establish the gradient. cdc.gov However, this accelerated respiration does not translate into increased ATP production. Studies on the widely researched 2,4-DNP have shown that it stimulates mitochondrial respiration up to a certain concentration, after which it can become inhibitory. nih.gov It is highly probable that this compound exerts a similar influence on ATP synthesis and mitochondrial respiration, consistent with the known effects of the dinitrophenol class.

Cyclic Adenosine Monophosphate (cAMP) Pathway Modulation Research

Research has indicated that the uncoupling of oxidative phosphorylation by compounds like 2,4-DNP can lead to an increase in the levels of the second messenger, cyclic adenosine monophosphate (cAMP). The exact mechanism is not fully elucidated but is thought to be related to the activation of adenylyl cyclase, the enzyme responsible for synthesizing cAMP, or as a consequence of intracellular acidification caused by the protonophore activity.

While direct studies on this compound are lacking, it is plausible that it could also modulate the cAMP pathway. Bicarbonate is known to stimulate soluble adenylyl cyclase (sAC), leading to an increase in mitochondrial cAMP and enhanced ATP synthesis. Interestingly, bicarbonate has been shown to diminish the mitochondrial membrane depolarization caused by conventional uncouplers like DNP, suggesting a complex interplay between protonophores, ion concentrations, and the cAMP signaling pathway.

Molecular Recognition and Self-Assembly Studies of this compound

The study of molecular recognition and self-assembly in dinitrophenol derivatives is crucial for understanding their chemical behavior and potential applications in areas such as crystal engineering and materials science. For this compound, these interactions are governed by the specific arrangement of its functional groups: a hydroxyl group, two nitro groups, and two methyl groups on the benzene ring. While specific research on the self-assembly of this compound is limited, the principles of supramolecular chemistry and studies on related nitrophenol compounds provide a strong basis for understanding its potential interactions.

The molecular structure of this compound, with its potential for hydrogen bonding and π-π stacking, suggests a capacity for forming ordered supramolecular structures. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups can act as hydrogen bond acceptors. The aromatic ring provides a platform for π-π stacking interactions.

In related dinitrophenol compounds, the interplay of these non-covalent interactions dictates the crystal packing and the formation of larger assemblies. For instance, studies on nitrophenols have shown the prevalence of both intramolecular and intermolecular hydrogen bonding, which significantly influences their physical properties and molecular arrangements. pscnotes.comtestbook.comquora.com The position of the nitro and hydroxyl groups is a key determinant of the type of hydrogen bonding that occurs. In ortho-nitrophenols, strong intramolecular hydrogen bonding is common, while para-nitrophenols tend to exhibit intermolecular hydrogen bonding, leading to the formation of chains or sheets. pscnotes.comquora.com

The self-assembly of nitrophenol derivatives can also be influenced by the presence of other molecules, leading to the formation of co-crystals. The ability of dinitrophenols to participate in hydrogen bonding makes them suitable components for the design of supramolecular assemblies with specific architectures and properties.

While detailed crystallographic data for this compound is not widely available in the searched literature, the crystal structure of a related isomer, 3,4-Dimethyl-2,6-dinitrophenol, has been resolved, revealing a monoclinic system. researchgate.net This information provides a valuable reference for the types of packing motifs that might be expected for dimethyl-dinitrophenol isomers.

Table 1: Potential Intermolecular Interactions of this compound

| Interaction Type | Donor/Acceptor Groups Involved | Potential Outcome |

| Hydrogen Bonding | Hydroxyl group (donor), Nitro groups (acceptor) | Formation of dimers, chains, or sheets |

| π-π Stacking | Aromatic rings | Stabilization of layered structures |

| Steric Interactions | Methyl groups | Influence on molecular conformation and packing |

Table 2: Comparison of Hydrogen Bonding in Nitrophenol Isomers

| Compound | Predominant Hydrogen Bonding | Consequence |

| o-Nitrophenol | Intramolecular pscnotes.comtestbook.com | Weaker intermolecular interactions pscnotes.com |

| p-Nitrophenol | Intermolecular pscnotes.comquora.com | Formation of extended networks pscnotes.com |

| This compound | Likely a combination of intramolecular and intermolecular | Complex self-assembly behavior |

Advanced Analytical Methodologies for 3,5 Dimethyl 2,4 Dinitrophenol Research

Chromatographic Techniques for 3,5-Dimethyl-2,4-dinitrophenol Quantification

Chromatography is a cornerstone for the separation and quantification of this compound from complex matrices. High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the principal methods utilized.

High Performance Liquid Chromatography is a robust and widely adopted technique for the analysis of dinitrophenols. Method development for these compounds, including this compound, typically involves reverse-phase chromatography.

Detailed research findings indicate that C18 columns are frequently used, providing excellent separation based on the compound's hydrophobicity. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like formic or phosphoric acid to ensure good peak shape. illinois.eduresearchgate.net For instance, an isocratic method for 2,4-dinitrophenol (B41442) and other nitrophenols has been successfully developed using a mobile phase of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile in an 80:20 (v/v) ratio. researchgate.net Detection is commonly performed using a UV-Vis detector, as the aromatic ring and nitro groups of the molecule absorb light in the ultraviolet range. chemicalbook.com The selection of the optimal wavelength is critical for achieving high sensitivity. Validation of HPLC methods demonstrates good linearity over a range of concentrations, with low limits of detection (LODs), often in the micrograms per liter (μg L⁻¹) range, and high precision. researchgate.netcontaminantdb.ca

Table 1: Typical HPLC Method Parameters for Dinitrophenol Analysis

| Parameter | Typical Conditions |

| Column | C18 Reverse-Phase (e.g., 150 mm × 4.6 mm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acidifier (e.g., Formic Acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis |

| Wavelength | 254 - 360 nm |

Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), offers high sensitivity and specificity for the analysis of this compound. However, due to the polarity and low volatility of phenolic compounds, derivatization is often a necessary step to improve their chromatographic behavior. hmdb.ca

The hydroxyl group of the phenol (B47542) is typically converted to a less polar, more volatile ether or ester. This process reduces interactions with active sites in the GC system, leading to improved peak symmetry and sensitivity. hmdb.ca GC-MS provides not only quantitative data but also qualitative structural information. The mass spectrometer fragments the analyte molecule in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. This allows for confident identification of the compound, even in complex environmental or biological samples. tandfonline.com The development of GC-MS methods for phenols has been extensive, with established protocols available, such as those outlined by the US EPA. tandfonline.comsigmaaldrich.com

Table 2: General GC-MS Application Parameters for Phenol Analysis

| Parameter | Typical Conditions |

| Derivatization | Often required for improved volatility |

| Column | DB-5ms or similar non-polar capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Spectroscopic Characterization and Detection of this compound

Spectroscopic methods are indispensable for both the quantification and structural elucidation of this compound. These techniques exploit the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for determining the concentration of dinitrophenols in solution. The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. Dinitrophenols exhibit characteristic absorption maxima in the UV-Vis spectrum due to the electronic transitions within the aromatic ring and nitro functional groups. nih.gov

For the related compound 2,4-dinitrophenol, studies have shown distinct absorbance peaks around 260 nm and 360 nm. nih.gov Another study reports a maximum absorbance (λmax) at 316 nm. To determine the concentration of an unknown sample, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. This method is particularly useful for monitoring reaction kinetics or for rapid quantification when interfering substances are not present.

Fluorescence-based methods have emerged as highly sensitive techniques for the detection of dinitrophenols. These methods often rely on the principle of fluorescence quenching. In a typical setup, a fluorescent probe (a fluorophore) is used, which emits light upon excitation. When a dinitrophenol compound is introduced, it can interact with the excited fluorophore and cause a decrease—or quenching—of the fluorescence intensity.

The mechanism of quenching can be dynamic, resulting from collisions between the fluorophore and the quencher, or static, from the formation of a non-fluorescent ground-state complex. For instance, the fluorescence of the amino acid tryptophan has been shown to be effectively quenched by 2,4-dinitrophenol. This property allows for the development of sensitive sensors for dinitrophenols. In bio-imaging research, fluorescent probes that are quenched by dinitrophenols can be used to visualize the presence and distribution of these compounds within biological systems, such as living cells, providing valuable insights into their interactions and effects at a subcellular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. This would include two separate singlets for the two chemically non-equivalent methyl groups, a singlet for the lone aromatic proton on the benzene (B151609) ring, and a broad singlet for the phenolic hydroxyl proton, which may exchange with deuterium (B1214612) if a deuterated solvent like DMSO-d₆ is used.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. One would expect to see signals for the two different methyl carbons, and six distinct signals for the aromatic carbons. The carbons directly attached to the electron-withdrawing nitro groups and the oxygen atom would be shifted significantly downfield. By analyzing the chemical shifts, signal integrations, and coupling patterns (if any), the precise structure of this compound can be unequivocally confirmed.

Table 3: Predicted ¹H and ¹³C NMR Spectral Features for this compound

| Nucleus | Predicted Signal Type | Corresponding Structural Unit |

| ¹H | Singlet | Aromatic C-H |

| ¹H | Singlet | Methyl group protons (C3-CH₃) |

| ¹H | Singlet | Methyl group protons (C5-CH₃) |

| ¹H | Broad Singlet | Phenolic O-H |

| ¹³C | Aromatic Signals (6) | C1-OH, C2-NO₂, C3-CH₃, C4-NO₂, C5-CH₃, C6-H |

| ¹³C | Aliphatic Signals (2) | Methyl carbons (C3-C H₃, C5-C H₃) |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Analysis

The molecular vibrations of DNP have been investigated using FT-IR and FT-Raman spectroscopy, complemented by quantum chemical calculations. These studies reveal the influence of the nitro (NO₂) and hydroxyl (OH) functional groups on the benzene ring. A significant feature in the vibrational spectra of DNP is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group. This interaction is reflected in the vibrational frequencies of the O-H and NO₂ groups.

Theoretical calculations, particularly using Density Functional Theory (DFT) at the B3LYP level, have been shown to accurately reproduce the experimental vibrational spectra of DNP. The assignment of vibrational bands to specific normal modes is achieved through these calculations. For instance, the stretching vibration of the hydroxyl group is observed at a lower frequency than in un-substituted phenol, which is indicative of its involvement in hydrogen bonding. The symmetric and asymmetric stretching vibrations of the nitro groups are also characteristic and their positions in the spectra are influenced by their electronic environment on the aromatic ring.

Table 1: Selected Vibrational Frequencies for 2,4-Dinitrophenol (as a proxy for this compound)

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν(OH) | ~3233 | ~3259 | Hydroxyl group stretching, indicative of strong intramolecular hydrogen bonding. |

| νas(NO₂) | ~1534 | Not prominent | Asymmetric stretching of the nitro groups. |

| νs(NO₂) | ~1351 | ~1351 | Symmetric stretching of the nitro groups. |

| β(OH) | ~1149 | ~1159 | In-plane bending of the hydroxyl group. |

| ν(C-N) | Variable | Variable | Stretching vibrations of the carbon-nitrogen bonds. |

For this compound, the presence of two methyl groups on the benzene ring would introduce additional vibrational modes, such as C-H stretching and bending vibrations. These would be expected in the regions of 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively. The electronic effects of the methyl groups could also slightly shift the frequencies of the nitro and hydroxyl group vibrations compared to DNP.

Electrochemical Sensor Development for this compound

Electrochemical sensors offer a promising avenue for the sensitive and selective detection of dinitrophenol compounds. While specific sensors for this compound are not extensively documented, the principles of sensor development for related dinitrophenols, such as 2,4-dinitrophenol and 2,6-dinitrophenol (B26339), are well-established and directly applicable. These methods typically rely on the electrochemical reduction of the nitro groups on a modified electrode surface.

The development of such sensors involves the modification of a working electrode, often a glassy carbon electrode (GCE), with materials that enhance the electrochemical signal and selectivity towards the target analyte. Various nanomaterials, conductive polymers, and nanocomposites have been explored for this purpose.

Differential Pulse Voltammetry (DPV) is a commonly employed technique for the determination of dinitrophenol derivatives. nih.govresearchgate.net This method offers high sensitivity and can distinguish between different isomers or derivatives based on their reduction potentials. For instance, in the analysis of a mixture of 2,4-dinitrophenol and 2,5-dinitrophenol, distinct peaks can be observed at different potentials, allowing for their simultaneous determination. bsu.by

The performance of an electrochemical sensor is characterized by several key parameters, including its linear detection range, limit of detection (LOD), sensitivity, and reproducibility. For example, a sensor developed for 2,6-dinitrophenol using a silver nanoparticle-decorated chitosan/SrSnO₃ nanocomposite on a GCE demonstrated a wide linear detection range and a low limit of detection. nih.gov

Table 2: Performance Characteristics of an Electrochemical Sensor for 2,6-Dinitrophenol

| Parameter | Value |

|---|---|

| Linear Detection Range (LDR) | 1.5 - 13.5 µM |

| Limit of Detection (LOD) | 0.18 ± 0.01 µM |

| Limit of Quantification (LOQ) | 0.545 µM |

| Sensitivity | 54.032 µA µM⁻¹ cm⁻² |

The development of a sensor for this compound would follow similar principles, involving the optimization of the electrode modifying material and the voltammetric technique to achieve the desired sensitivity and selectivity for this specific analyte.

Kinetic Analysis Methods for this compound Reactions

Understanding the reaction kinetics of this compound is essential for applications such as its degradation or transformation. Kinetic analysis provides valuable information about reaction rates, mechanisms, and the factors that influence them. While specific kinetic studies on this compound are scarce, the methods used for other dinitrophenols, particularly in the context of their degradation, are highly relevant.

The degradation of dinitrophenols often follows pseudo-first-order kinetics. arabjchem.orgepa.govnih.gov This is typically observed in processes where one reactant is in large excess, or its concentration is maintained constant. The apparent rate constant (k_app) can be determined by monitoring the change in the concentration of the dinitrophenol over time.

A common experimental approach involves UV-Vis spectroscopy to track the concentration of the nitrophenol, as these compounds exhibit strong absorbance in the UV-Vis region. nih.gov For example, the reduction of 4-nitrophenol (B140041) can be monitored by the decrease in its characteristic absorbance peak. nih.gov

The Langmuir-Hinshelwood (L-H) model is frequently applied to describe the kinetics of heterogeneous catalytic reactions, such as the photocatalytic degradation of dinitrophenols. nih.govrsc.org This model assumes that the reaction takes place on the surface of the catalyst and involves the adsorption of the reactants. By fitting experimental data to the L-H model, it is possible to determine the adsorption constants and the true rate constant of the surface reaction. nih.govrsc.org

Table 3: Kinetic Models for Dinitrophenol Reactions

| Kinetic Model | Rate Equation | Applicability |

|---|---|---|

| Pseudo-First-Order | ln(C₀/C) = k_app * t | Describes the overall reaction rate when one reactant's concentration is effectively constant. arabjchem.orgepa.govnih.gov |

| Langmuir-Hinshelwood | Rate = (k * K * C) / (1 + K * C) | Models heterogeneous catalytic reactions involving surface adsorption of the reactant. nih.govrsc.org |

These kinetic analysis methods provide a robust framework for studying the reactions of this compound, enabling the optimization of reaction conditions and the elucidation of reaction mechanisms.

Environmental Behavior and Transformation Research of 3,5 Dimethyl 2,4 Dinitrophenol

Abiotic Degradation Pathways Research

Abiotic degradation refers to the breakdown of a chemical compound in the environment through non-biological processes. This includes reactions driven by light (photochemical transformation) and chemical reactions with other substances in the environment (chemical oxidation/reduction).

Photochemical Transformation Studies

No specific studies on the photochemical transformation of 3,5-Dimethyl-2,4-dinitrophenol were identified in the available literature. Research on other dinitrophenols suggests that photochemical degradation can occur, but the specific pathways and rates for the dimethylated form have not been documented.

Chemical Oxidation/Reduction Mechanisms

Detailed research on the chemical oxidation and reduction mechanisms of this compound is not present in the current body of scientific literature. While the nitro groups on the phenol (B47542) ring are susceptible to reduction and the aromatic ring can be oxidized, specific studies detailing these mechanisms for this particular compound are absent.

Biotransformation and Biodegradation Research

Biotransformation and biodegradation involve the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a key process in determining the environmental fate of organic pollutants.

Microbial Community Response to this compound

There is no available research that specifically investigates the response of microbial communities to the presence of this compound. Studies on other dinitrophenols have shown that they can be toxic to some microorganisms while others can adapt and utilize them as a source of carbon and nitrogen. However, the specific impact of the dimethyl substitution on microbial communities has not been studied.

Anaerobic Degradation Kinetics

No data is available regarding the anaerobic degradation kinetics of this compound. Research into the anaerobic degradation of 2,4-DNP has identified pathways involving the reduction of the nitro groups, but the kinetic parameters for the degradation of this compound under anaerobic conditions have not been determined.

Aerobic Mineralization Pathways

Specific aerobic mineralization pathways for this compound have not been elucidated in the scientific literature. While aerobic degradation of other dinitrophenols by various bacterial and fungal strains has been documented, the specific enzymes and metabolic pathways involved in the complete breakdown of this compound to inorganic compounds have not been a subject of published research.

Environmental Distribution and Mobility Studies of this compound

The environmental behavior of this compound is not extensively documented in scientific literature. Consequently, much of the understanding of its distribution and mobility is inferred from studies on the broader class of dinitrophenols (DNPs), particularly the most studied isomer, 2,4-dinitrophenol (B41442) (2,4-DNP). nih.gov While the physicochemical properties of different DNP isomers can vary, the general patterns of their environmental fate are expected to be similar. nih.gov

Soil Adsorption and Leaching Characteristics

The mobility of this compound in the terrestrial environment is largely governed by its adsorption to soil particles and subsequent potential for leaching into groundwater. For dinitrophenols in general, soil composition plays a critical role in their retention. Adsorption tends to increase with higher organic carbon content, greater clay content, and the presence of iron oxides like goethite. nih.gov The pH of the soil is another crucial factor; as the pH decreases, the concentration of the less water-soluble, un-ionized form of the dinitrophenol increases, leading to stronger adsorption. nih.gov Conversely, in more alkaline soils, the ionized form predominates, which is more water-soluble and thus more prone to leaching. nih.gov

Leaching of dinitrophenols from soil into groundwater is a significant transport pathway. nih.gov The extent of leaching is inversely related to the soil's adsorption capacity. nih.gov While specific studies on this compound are lacking, research on other substituted dinitrophenols suggests that the presence and position of alkyl groups can influence adsorption behavior. For instance, some studies have indicated that certain substituted nitrophenols exhibit strong adsorption to mineral surfaces. acs.org

Biodegradation is considered a primary mechanism for the removal of dinitrophenols from soil. nih.gov However, the effectiveness of this process depends on the presence of adapted microbial populations and can be inhibited at high concentrations of the compound, which may be toxic to the microorganisms. nih.gov The optimal pH for microbial degradation is near neutrality, which also corresponds to conditions where the compound is more bioavailable due to lower sorption. nih.gov

Table 1: Factors Influencing Soil Adsorption and Leaching of Dinitrophenols

| Factor | Influence on Adsorption | Influence on Leaching | Reference |

|---|---|---|---|

| Soil Organic Carbon | Increases | Decreases | nih.gov |

| Clay Content | Increases | Decreases | nih.gov |

| Soil pH | Decreases with increasing pH | Increases with increasing pH | nih.gov |

| Iron Oxides (e.g., Goethite) | Increases | Decreases | nih.gov |

Aquatic Fate and Persistence Research

Once in aquatic systems, the persistence of this compound is determined by a combination of physical, chemical, and biological processes. For dinitrophenols, volatilization from water to the atmosphere is not considered a significant fate process due to their low vapor pressure and tendency to exist in an ionized state in most natural waters. nih.gov

The primary process for the removal of dinitrophenols from the water column is believed to be biodegradation. nih.gov However, this process can be slow, particularly in waters where microbial populations have not been previously exposed and adapted to these compounds. nih.gov High concentrations of dinitrophenols can also be toxic to aquatic microorganisms, thereby inhibiting their degradation. researchgate.net

Hydrolysis is not expected to be a significant degradation pathway for dinitrophenols under typical environmental conditions. epa.gov Direct photolysis, the breakdown of the chemical by sunlight, is also generally considered to be a slow process for dinitrophenols in aqueous solutions. nih.gov The half-life of 2,4-dinitrophenol in water has been estimated to be approximately 500 days, indicating a significant potential for persistence. epa.gov

Adsorption to suspended solids and sediments can remove dinitrophenols from the water column. nih.gov Similar to soil, this process is influenced by the organic carbon content of the sediment and the pH of the water. nih.gov

Table 2: Aquatic Fate Processes for Dinitrophenols

| Process | Significance | Influencing Factors | Reference |

|---|---|---|---|

| Biodegradation | Potentially significant, but can be slow | Microbial adaptation, concentration | nih.gov |

| Hydrolysis | Not significant | - | epa.gov |

| Photolysis | Slow in aqueous solutions | Sunlight intensity | nih.gov |

| Adsorption to Sediment | Can be significant | Organic carbon content, pH | nih.gov |

| Volatilization | Not significant | Low vapor pressure, ionization | nih.gov |

Atmospheric Transport and Deposition Studies

Dinitrophenols can be released into the atmosphere from manufacturing facilities and through volatilization from contaminated soil or water, although the latter is limited. nih.gov Once in the atmosphere, compounds with vapor pressures in the range typical for dinitrophenols are expected to exist in both the vapor phase and adsorbed to particulate matter. nih.gov

The atmospheric residence time of dinitrophenols is sufficient to allow for long-range transport. nih.gov The primary removal mechanisms from the atmosphere are wet and dry deposition. nih.gov Dinitrophenols have been detected in rain, snow, and fog, confirming their removal from the atmosphere through precipitation (wet deposition). nih.gov Dry deposition involves the settling of particulate matter with adsorbed dinitrophenols and the direct absorption of the gaseous form onto surfaces. sdu.edu.cn

Table 3: Atmospheric Fate of Dinitrophenols

| Process | Description | Significance | Reference |

|---|---|---|---|

| Atmospheric Transport | Movement of the compound in the atmosphere in vapor and particulate phases. | Allows for long-range distribution. | nih.gov |

| Wet Deposition | Removal from the atmosphere via rain, snow, and fog. | A significant removal pathway. | nih.gov |

| Dry Deposition | Settling of particulate-bound compound and direct absorption of the gas. | A significant removal pathway. | sdu.edu.cn |

| Photochemical Reactions | Chemical transformation initiated by sunlight. | Not considered a major removal process. | nih.gov |

Theoretical and Computational Chemistry Studies of 3,5 Dimethyl 2,4 Dinitrophenol

Quantum Chemical Calculations

Geometry Optimization and Conformational Analysis

A comprehensive search for published data on the geometry optimization and conformational analysis of 3,5-Dimethyl-2,4-dinitrophenol yielded no specific results. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. While computational studies on related dinitrophenol compounds exist, this specific isomer lacks dedicated research in this area.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

There is no available research detailing the electronic structure or Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis is crucial for predicting a molecule's reactivity, identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and calculating the HOMO-LUMO energy gap. Without dedicated computational studies, data on these electronic properties for this compound remains undetermined.

Vibrational Frequency and Spectroscopic Property Prediction

No theoretical studies on the vibrational frequencies or predicted spectroscopic properties (such as IR or Raman spectra) of this compound were found. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. The absence of such computational data means that a theoretical vibrational analysis for this compound is not currently available in the literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is particularly useful for studying interactions with biological systems. However, specific MD simulation studies for this compound are absent from the current body of scientific literature.

Ligand-Protein Interaction Modeling

A thorough search did not uncover any studies modeling the interaction between this compound and proteins. Such simulations would be valuable for understanding its potential biological targets and binding mechanisms. While research exists on the interactions of other dinitrophenols with proteins, this specific compound has not been the subject of such computational investigations.

Membrane Permeation Dynamics

There is a lack of published research on the membrane permeation dynamics of this compound. Molecular dynamics simulations are often employed to understand how small molecules cross biological membranes, a key aspect of their pharmacokinetic profile. Without such studies, the mechanism and rate of its passive diffusion across cell membranes remain computationally unexplored.

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

The biological activity of dinitrophenols, most notably their action as uncouplers of oxidative phosphorylation, is intricately linked to their molecular structure. wikipedia.orgmdpi.com Quantitative Structure-Activity Relationship (QSAR) studies on nitrophenols and other nitroaromatic compounds reveal that their activity is primarily governed by a combination of lipophilicity, electronic properties, and steric factors. nih.govjst.go.jp

The primary mechanism of action for dinitrophenols involves their ability to act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis. wikipedia.orgmdpi.com The efficiency of this process is highly dependent on the physicochemical properties of the specific analogue.

Lipophilicity: A critical factor influencing the uncoupling activity of substituted phenols is their lipid solubility. maastrichtuniversity.nl Increased lipophilicity, often parameterized by the n-octanol/water partition coefficient (log P or log Kow), enhances the ability of the compound to partition into the mitochondrial membrane. jst.go.jp Studies on homologous series of alkyl-dinitrophenols have demonstrated that increasing the size of the alkyl substituent, which increases lipophilicity, leads to greater uncoupling activity. maastrichtuniversity.nlnih.gov For instance, the addition of an isooctyl group to 2,6-dinitrophenol (B26339) was found to increase its uncoupling activity by an order of magnitude. nih.gov In the case of this compound, the presence of two methyl groups on the benzene (B151609) ring increases its lipophilicity compared to the parent 2,4-dinitrophenol (B41442) (2,4-DNP) molecule. This modification would be expected to enhance its partitioning into the mitochondrial lipid bilayer, thereby potentially increasing its potency as a mitochondrial uncoupler. maastrichtuniversity.nl

Steric Factors: The size and position of substituents can influence how the molecule interacts with the mitochondrial membrane and potentially with proteins involved in the uncoupling process. mdpi.com While the methyl groups in this compound add some steric bulk, their placement is not expected to significantly hinder the protonophoric action of the molecule.

The following table summarizes the general effects of different substituent types on the activity of dinitrophenol analogues based on established QSAR principles.

| Substituent Type | Example Group | General Effect on Lipophilicity | General Effect on Acidity (pKa) | Expected Impact on Uncoupling Activity |

| Alkyl Groups | -CH3, -C2H5 | Increase | Decrease (slightly) | Increase (due to enhanced membrane partitioning) |

| Nitro Groups | -NO2 | Increase | Increase (significantly) | Essential for activity; more groups can increase potency |

| Halogens | -Cl, -Br | Increase | Increase | Increase |

| Alkoxy Groups | -OCH3 | Increase | Decrease | Variable, depends on balance with lipophilicity |

Non-Covalent Interaction Analysis and Intermolecular Forces

The physicochemical properties and biological interactions of this compound are dictated by the non-covalent forces it can engage in, both intramolecularly and intermolecularly. These interactions are determined by the arrangement of its functional groups: a hydroxyl group, two nitro groups, and two methyl groups on a benzene ring.

Intramolecular Hydrogen Bonding: A prominent feature in the structure of this compound is the formation of a strong intramolecular hydrogen bond. researchgate.net The hydroxyl group (-OH) at position 1 is in close proximity to the nitro group (-NO2) at position 2 (the ortho position). This arrangement facilitates the formation of a stable six-membered ring through a hydrogen bond between the hydrogen atom of the hydroxyl group and an oxygen atom of the ortho-nitro group. researchgate.net This internal hydrogen bond significantly influences the molecule's properties. It reduces the ability of the hydroxyl group to act as a hydrogen bond donor in intermolecular interactions, which can affect properties like boiling point and solubility compared to isomers where this interaction is not possible.

Intermolecular Forces: Despite the strong intramolecular hydrogen bond, this compound can still participate in several types of intermolecular interactions.

Dipole-Dipole Interactions: The molecule is highly polar due to the presence of the strongly electron-withdrawing nitro groups and the hydroxyl group. This creates a significant molecular dipole, leading to dipole-dipole attractions between adjacent molecules in the solid or liquid state.

Hydrogen Bonding (Intermolecular): While the primary hydroxyl hydrogen is involved in an intramolecular bond, the oxygen atoms of the nitro groups and the oxygen of the hydroxyl group can still act as hydrogen bond acceptors. youtube.com This allows for weaker intermolecular hydrogen bonds to form with other molecules, including water or biological macromolecules.

The following table details the primary non-covalent interactions involving this compound.

| Interaction Type | Participating Groups on Molecule | Description | Significance |

| Intramolecular H-Bond | Hydroxyl (-OH) at C1 and Nitro (-NO2) at C2 | A strong hydrogen bond forms within a single molecule. | Stabilizes molecular conformation; reduces intermolecular H-bonding potential of the -OH group. |

| Dipole-Dipole Forces | Nitro (-NO2) and Hydroxyl (-OH) groups | Attraction between the positive and negative ends of polar molecules. | Contributes to the compound's boiling point and interactions with polar environments. |

| Van der Waals Forces | Entire molecule (aromatic ring, all substituents) | Weak, temporary attractions due to fluctuating electron clouds. | Important for overall cohesion in the condensed phase and for binding in hydrophobic pockets of proteins. |

| Intermolecular H-Bond (as acceptor) | Oxygen atoms of Nitro (-NO2) and Hydroxyl (-OH) groups | The molecule can accept hydrogen bonds from donor molecules (e.g., water). | Influences solubility in protic solvents and interactions with biological systems. |

Applications of 3,5 Dimethyl 2,4 Dinitrophenol in Chemical Research

Catalysis Research Involving 3,5-Dimethyl-2,4-dinitrophenol (as reagent or co-catalyst)

No specific research studies or publications were found that describe the use of this compound as a catalyst, co-catalyst, or reagent in catalysis research. While its parent compound, 2,4-dinitrophenol (B41442), has been documented as an effective co-catalyst in certain organocatalytic reactions, such as asymmetric aldol (B89426) reactions, there is no corresponding data for the 3,5-dimethyl derivative.

Use in Synthetic Organic Chemistry as a Reagent or Intermediate

Development of Research Probes and Labels with this compound Derivatives

No studies have been published regarding the design, synthesis, or application of molecular probes or labels derived from this compound. The development of such tools is a highly specialized field, and research has not been extended to this particular compound.

Q & A

Q. What are the recommended analytical methods for quantifying 3,5-Dimethyl-2,4-dinitrophenol in biological matrices?

Utilize high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for sensitive detection. Validate methods using spiked samples to account for matrix effects. Outdated techniques like colorimetric assays lack specificity for distinguishing metabolites (e.g., 2-amino-4-nitrophenol) from the parent compound . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural confirmation, referencing isomer-specific data (e.g., distinguishing 3,5- from 2,4-dinitrophenol isomers) .

Q. How should researchers design toxicity studies for this compound in vitro?

Prioritize mitochondrial toxicity assays, as dinitrophenols are uncouplers of oxidative phosphorylation. Use isolated mitochondria or cell lines (e.g., HepG2) to measure oxygen consumption rates and ATP depletion. Include positive controls like 2,4-dinitrophenol (2,4-DNP) for comparative analysis. Dose-response curves should account for solubility limits in aqueous buffers (e.g., dimethyl sulfoxide as a vehicle) .

Q. What synthetic routes yield high-purity this compound?

Optimize nitration of 3,5-dimethylphenol under controlled conditions (e.g., nitric acid/sulfuric acid mixture at 0–5°C). Monitor reaction progression via thin-layer chromatography (TLC) to minimize byproducts like ortho/para isomers. Recrystallization in ethanol/water mixtures enhances purity (>98%). Confirm purity via melting point (compare with literature values) and HPLC .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in isomer-specific toxicity data?

Apply density functional theory (DFT) to compare electronic properties (e.g., electron-withdrawing effects of nitro groups) across isomers. Molecular dynamics simulations can predict membrane permeability differences between this compound and its isomers, explaining variations in mitochondrial uncoupling efficiency . Validate predictions with in vitro assays using isomer-enriched samples.

Q. What experimental strategies address discrepancies in reported metabolic pathways of this compound?

Use isotopically labeled compounds (e.g., ¹⁴C or deuterated analogs) in hepatocyte incubation studies. Track metabolite formation via LC-MS/MS and compare with historical data. Consider species-specific cytochrome P450 activity; for example, human liver microsomes may reduce nitro groups differently than rodent models .

Q. How can researchers mitigate interference from dinitrophenol mixtures in environmental samples?

Develop isomer-selective extraction protocols using solid-phase extraction (SPE) cartridges with mixed-mode sorbents. Pair with tandem mass spectrometry (MS/MS) to differentiate this compound from co-eluting isomers (e.g., 2,4-DNP). Validate recovery rates in complex matrices like soil or wastewater .

Methodological Considerations

- Data Validation: Cross-reference spectral data (NMR, IR) with databases like NIST Chemistry WebBook to confirm compound identity .

- Toxicological Relevance: Prioritize in vitro assays over outdated animal studies for mechanistic insights, aligning with OECD guidelines .

- Synthetic Reproducibility: Document reaction conditions (temperature, solvent ratios) rigorously to ensure reproducibility, especially for nitroaromatic compounds prone to side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.